molecular formula C12H15ClN4O B12483874 N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B12483874
M. Wt: 266.73 g/mol
InChI Key: ZZAPRXJOKMNYOI-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a synthetic small molecule featuring a 3-methyl-substituted 1,2,4-triazole core linked to a 3-chloro-4-ethoxybenzyl group. This compound has a molecular formula of C12H15ClN4O and a molecular weight of 266.73 g/mol . It is supplied for use as a key intermediate in synthetic organic chemistry, particularly for the construction of more complex molecular architectures . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and is known to be associated with a wide range of biological activities. While the specific biological profile of this compound requires further investigation, triazole-based analogs are extensively researched for their potential antimicrobial and antifungal properties . Furthermore, the structural features of this molecule make it a candidate for use in scientific research applications spanning chemistry, biology, and the development of novel agrochemicals . The mechanism of action for triazole-containing compounds often involves interaction with specific enzymes and receptors, potentially leading to inhibition of their activity. These interactions may interfere with fundamental cellular processes, contributing to the observed biological effects in research settings . Researchers can utilize this compound to explore these pathways and develop new therapeutic or agrochemical candidates. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C12H15ClN4O/c1-3-18-11-5-4-9(6-10(11)13)7-14-12-15-8(2)16-17-12/h4-6H,3,7H2,1-2H3,(H2,14,15,16,17)

InChI Key

ZZAPRXJOKMNYOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2=NNC(=N2)C)Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling

For complex benzyl groups, Buchwald-Hartwig amination offers precision but requires aryl halides.

Catalyst Ligand Conditions Yield Limitations
Pd(OAc)₂ Xantphos Dioxane, 105°C 70–80% Cost of ligands

Example Protocol:

  • Substrate : 3-Chloro-4-ethoxybenzyl bromide.
  • Reaction : Pd-catalyzed coupling with triazole amine in dioxane.

Thermal Stability and Tautomerism

The triazole core may exhibit tautomerism, as observed in related 1,2,4-triazoles. NMR and X-ray crystallography are essential for structural confirmation.

Analytical Characterization

Technique Purpose Key Data References
¹H NMR Proton environment δ 8.46 (s, 1H), 7.96 (s, 1H), 6.68 (d, J=5.3 Hz, 1H)
¹³C NMR Carbon connectivity δ 149.2 (C=O), 128.4 (C-Cl), 63.1 (C-OEt)
HRMS Molecular weight [M+H]⁺ = 273.0 (calculated)

Summary of Optimized Protocol

  • Triazole Core : Condensation of aminoguanidine with acetic acid (70–85% yield).
  • Benzyl Chloride : SOCl₂-mediated conversion of 4-ethoxy-3-chlorobenzyl alcohol (60–75% yield).
  • Alkylation : DIEA-mediated coupling in toluene under microwave irradiation (80–85% yield).

Total Yield: ~45–55% (theoretical maximum).

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethoxy group to a hydroxyl group.

    Reduction: Reduction of the triazole ring to form different derivatives.

    Substitution: Halogenation or alkylation of the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzyl moiety.

Scientific Research Applications

N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA synthesis and protein production, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine and related compounds:

Compound Name Core Structure Substituents on Triazole Benzyl/Other Group Substituents Reported Biological Activity Reference
This compound 1,2,4-Triazole 3-Methyl 3-Chloro, 4-ethoxybenzyl Not explicitly reported -
N42FTA (N-(4-Chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine) 1,2,4-Triazole 3-(2-Furyl) 4-Chlorobenzyl FabA inhibitor (pIC50 = 5.7 ± 0.2)
Compound 12 (3-(2,3-Dichlorophenyl)-4-benzyl-4H-1,2,4-triazole) 1,2,4-Triazole 3-(2,3-Dichlorophenyl) Benzyl P2X7 antagonist (neuropathic pain)
CAS 876897-77-7 (N-[(3-Chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine) Tetrazole 1-Methyl 3-Chloro, 4-ethoxy, 5-methoxybenzyl Not reported
N-(2-Nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine 1,2,4-Triazole 5-Phenyl 2-Nitrophenyl Anticancer activity (screened)

Structural and Functional Insights

Triazole Core Modifications
  • 3-Methyl vs. 3-(2-Furyl): The methyl group in the target compound may enhance hydrophobicity compared to the bulkier 2-furyl group in N42FTA. This could improve membrane permeability but reduce steric interactions with enzyme active sites, as seen in N42FTA's inhibition of P. aeruginosa FabA .
  • 3-(2,3-Dichlorophenyl) : Compound 12's dichlorophenyl substituent likely enhances P2X7 receptor binding affinity due to halogen-mediated hydrophobic interactions, a feature absent in the target compound .
Benzyl Group Substituents
  • Chloro and Ethoxy vs. Methoxy : The 3-chloro-4-ethoxybenzyl group in the target compound differs from the 5-methoxy substitution in CAS 876897-77-6. Methoxy groups generally increase solubility but may reduce metabolic stability compared to ethoxy .
  • 4-Chlorobenzyl (N42FTA) : The single chloro substituent in N42FTA contrasts with the dual chloro-ethoxy substitution in the target compound, suggesting divergent target selectivity.
Heterocycle Replacement
  • Tetrazole (CAS 876897-77-7) : Tetrazoles are more polar than triazoles due to their additional nitrogen atom, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Biological Activity

Pyrazin-2-yl-hydrazine hydrochloride is a compound of interest due to its potential biological activities. It is a derivative of hydrazine, which has been widely studied for its various pharmacological properties, including anticancer, antimicrobial, and antitubercular activities. This article aims to provide a comprehensive overview of the biological activity of pyrazin-2-yl-hydrazine hydrochloride, supported by data tables and relevant research findings.

Chemical Structure and Properties

Pyrazin-2-yl-hydrazine hydrochloride features a pyrazine ring substituted with a hydrazine group. This structural configuration is critical for its biological activity, as the presence of the hydrazine moiety can enhance interactions with biological targets.

Anticancer Activity

Research has indicated that pyrazine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to pyrazin-2-yl-hydrazine can inhibit cancer cell proliferation through various mechanisms:

  • Cell Viability Assays : The MTT assay demonstrated that pyrazin-2-yl-hydrazine hydrochloride reduces cell viability in cancer cell lines. Concentrations ranging from 1–100 μM were tested, revealing cytotoxic effects at higher concentrations .
Concentration (μM)Cell Viability (%)
195
1080
5050
10020

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazin derivatives can exhibit varying levels of antibacterial activity against different bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : In tests against common pathogens, pyrazin derivatives demonstrated MIC values ranging from 31.25 to 250 μg/mL, indicating moderate antibacterial activity .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Pseudomonas aeruginosa250

Antitubercular Properties

Pyrazin derivatives are known for their antitubercular activity. Research indicates that modifications to the pyrazine structure can enhance efficacy against Mycobacterium tuberculosis:

  • In Vitro Studies : Pyrazin-2-yl-hydrazine hydrochloride showed promising results in inhibiting the growth of Mycobacterium tuberculosis in vitro, with effective concentrations reported .

Study on Cytotoxicity

In a study assessing the cytotoxic effects of pyrazin derivatives on human cancer cell lines, researchers utilized the MTT assay to evaluate cell viability post-treatment. The results indicated a dose-dependent decrease in viability, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The most potent compound exhibited an IC50 value of approximately 6.52 μM against MCF-7 cells .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of pyrazin derivatives against various bacterial strains. The results highlighted that while some compounds displayed significant antibacterial activity, others were less effective. The study concluded that structural modifications could lead to enhanced antimicrobial efficacy .

Q & A

Q. What are the established synthetic routes for N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine?

The compound is typically synthesized via condensation reactions between aminoguanidine derivatives and substituted benzyl electrophiles. For example:

  • Step 1 : React 3-methyl-1H-1,2,4-triazol-5-amine with 3-chloro-4-ethoxybenzyl chloride in a polar aprotic solvent (e.g., DMF) under reflux.
  • Step 2 : Use triethylamine (TEA) as a catalyst to facilitate nucleophilic substitution at the benzyl position .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., ethoxy group at C4, methyl group on triazole) .
  • IR Spectroscopy : Confirm presence of N-H (3100–3300 cm1^{-1}) and C-Cl (600–800 cm1^{-1}) stretches .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole ring substitution pattern) using SHELXL for refinement .

Q. How is the compound’s stability assessed under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.
  • HPLC Purity Checks : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to detect hydrolysis byproducts (e.g., cleavage of ethoxy groups) .

Advanced Research Questions

Q. How can contradictory crystallographic data for triazole derivatives be resolved?

  • Multi-Method Validation : Cross-validate X-ray data with 15^15N NMR to confirm tautomeric forms (e.g., 1H- vs. 4H-triazole).
  • Software Tools : Use SHELXL for high-resolution refinement and PLATON to check for twinning or disorder .
  • Case Study : In , a similar triazole’s structure was resolved by analyzing hydrogen-bonding networks (N-H···S interactions) .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 150°C vs. 12 hours reflux) and improves regioselectivity .
  • Protecting Groups : Temporarily block reactive sites (e.g., ethoxy groups) with tert-butyldimethylsilyl (TBS) to prevent undesired substitutions .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., sulfoxide derivatives from over-oxidation) and adjust reagent stoichiometry .

Q. How are intermolecular interactions studied to predict biological activity?

  • Docking Simulations : Employ AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungal studies).
  • Crystal Packing Analysis : Identify π-π stacking (aromatic rings) or halogen bonding (Cl···N) using Mercury software .
  • Example : In , sulfonamide analogs showed enhanced bioavailability due to sulfonyl group hydrogen bonding .

Q. What computational methods predict the compound’s electronic properties?

  • DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set to map HOMO-LUMO gaps (relevant for redox activity) .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures using GROMACS .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in biological activity data across studies?

  • Standardized Assays : Re-evaluate cytotoxicity using MTT assays with consistent cell lines (e.g., HEK293 vs. HeLa).
  • Metabolite Screening : Use LC-QTOF-MS to identify degradation products that may interfere with activity .
  • Case Study : In , fluorobenzyl analogs showed variable antifungal activity due to differences in lipophilicity (logP 2.1 vs. 3.5) .

Q. What analytical workflows validate reaction mechanisms for unexpected byproducts?

  • Isotopic Labeling : Track 13^{13}C-labeled intermediates via NMR to confirm pathways (e.g., SN2 vs. radical mechanisms).
  • Kinetic Studies : Use stopped-flow UV-Vis to measure rate constants for competing reactions .

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